

Identifying IGF2BP1 Expression as a Predictive Biomarker for AVJ16 Sensitivity

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Compound of Interest

Compound Name: AVJ16

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This guide provides a comparative analysis of the small molecule inhibitor **AVJ16**, focusing on the role of Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1) as a predictive biomarker for its therapeutic efficacy. The data presented herein supports the targeted use of **AVJ16** in patient populations with IGF2BP1-expressing tumors.

Introduction to AVJ16

AVJ16 is a novel small molecule inhibitor that targets the oncofetal RNA-binding protein IGF2BP1.[1][2][3] High levels of IGF2BP1 expression are associated with a poor prognosis in various cancers.[4][5] **AVJ16** functions by directly binding to IGF2BP1, thereby preventing it from associating with its target mRNAs.[3][4] This interference with RNA binding leads to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[2][3] The therapeutic potential of **AVJ16** is linked to its specificity for cancer cells expressing IGF2BP1, with minimal impact on healthy tissues where the protein is largely absent.[6][7][8]

Comparative Efficacy of AVJ16 based on IGF2BP1 Expression

The sensitivity to **AVJ16** is directly correlated with the expression levels of IGF2BP1. Experimental data demonstrates a significant differential response to **AVJ16** between cells with high and low IGF2BP1 expression.

In Vitro Cellular Assays

The following table summarizes the comparative effects of **AVJ16** on lung adenocarcinoma (LUAD) cell lines with varying endogenous IGF2BP1 expression.

Assay	Cell Line (High IGF2BP1)	Cell Line (Low IGF2BP1)	Outcome	Supporting Evidence
Cell Migration	H1299	LKR-M	Significant inhibition	AVJ16 was significantly more effective at inhibiting cell migration in the H1299 cell line, which expresses high endogenous levels of IGF2BP1, compared to the LKR-M cell line with low IGF2BP1 expression.[4]
Cell Proliferation	H1299, LKR-M-FI (IGF2BP1-expressing)	LKR-M	Inhibition	AVJ16 at a concentration of 4 μ M inhibited the proliferation of IGF2BP1-expressing lung adenocarcinoma cells.[1]
Colony Formation	H1299, LKR-M-FI	LKR-M	Suppression	The ability of IGF2BP1-expressing cells to form colonies was suppressed by AVJ16 treatment.[1][2][3]
Spheroid Growth	H1299, LKR-M-FI	LKR-M	Suppression	AVJ16 treatment suppressed the

growth of
spheroids
derived from
IGF2BP1-
positive cells.[1]
[2][3]

Apoptosis	H1299, LKR-M-FI	LKR-M	Induction	AVJ16 induced apoptosis in lung adenocarcinoma cells that express IGF2BP1.[1][2][3]
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Ectopic Expression	LKR-M cells with ectopic IGF2BP1 expression	LKR-M cells with GFP expression	Increased Sensitivity	LKR-M cells, normally insensitive to AVJ16 due to low IGF2BP1 levels, became sensitive to the drug upon ectopic overexpression of IGF2BP1.[4]
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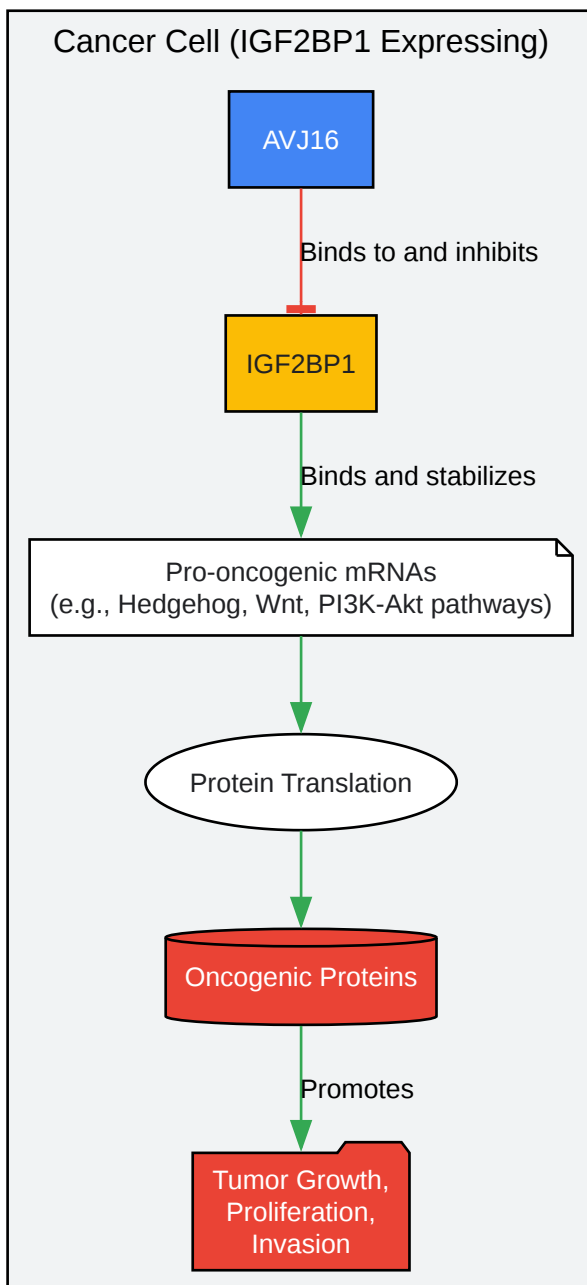
In Vivo and Ex Vivo Models

Model	Treatment	Outcome	Supporting Evidence
Xenograft Mouse Model	AVJ16 (100 mg/kg, intraperitoneal injection)	Inhibition of tumor growth	In xenograft models using LKR-M-FI cells, AVJ16 exhibited antitumor activity. ^[1] In syngeneic LUAD xenografts, AVJ16 injections prevented tumor growth. ^{[2][3]}
Patient-Derived Tumor Organoids	Incubation with AVJ16	Selective killing of cancer cells	AVJ16 induced cell death in human organoids derived from IGF2BP1-expressing lung adenocarcinomas but not in organoids from healthy lung tissue. ^{[2][3][6][7][8]}

Signaling Pathway and Experimental Workflow

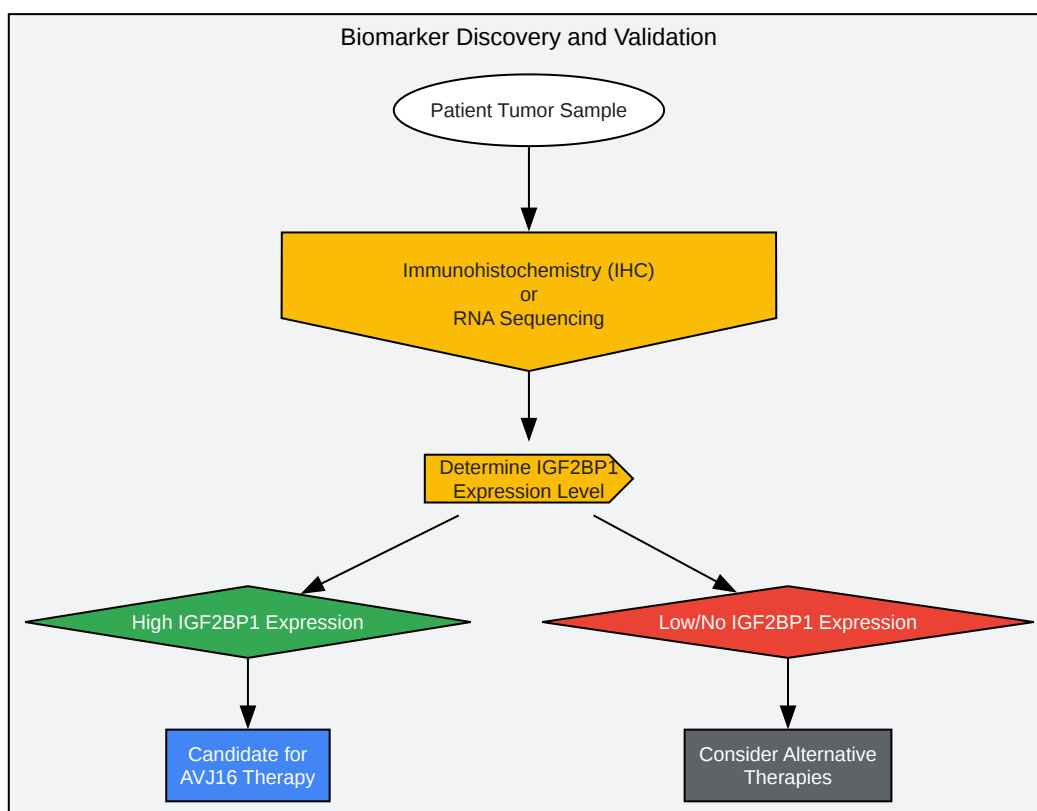
The following diagrams illustrate the mechanism of action of **AVJ16** and a typical workflow for identifying its sensitivity.

AVJ16 Mechanism of Action

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Caption: **AVJ16** inhibits IGF2BP1, preventing the stabilization of pro-oncogenic mRNAs and subsequent tumor progression.

Workflow for Identifying AVJ16 Sensitivity



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Caption: Experimental workflow to determine **AVJ16** sensitivity by assessing IGF2BP1 expression in tumor samples.

Experimental Protocols

Detailed methodologies for key experiments cited are as follows:

Cell Culture and AVJ16 Treatment

- Cell Lines: H1299 (high endogenous IGF2BP1) and LKR-M (low endogenous IGF2BP1) lung adenocarcinoma cell lines were used.
- Culture Conditions: H1299 cells were maintained in RPMI medium, and LKR-M cells in DMEM, both supplemented with 10% Fetal Calf Serum (FCS) and 10 µg/mL ciprofloxacin.
- **AVJ16** Concentration: For assays assessing changes in cell behavior (proliferation, migration, etc.), a concentration of 4 µM **AVJ16** was used. For bioinformatics analyses (eCLIP, RNAseq), a lower concentration of 1.5 µM was employed to detect subtle molecular changes.[9]

Cell Migration Assay (Wound Healing Assay)

- Cells (H1299 and LKR-M) were seeded in a culture plate and grown to confluence.
- A "wound" or scratch was created in the cell monolayer using a sterile pipette tip.
- The cells were washed to remove debris and incubated with media containing either **AVJ16** (4 µM) or a vehicle control (DMSO).
- The ability of the cells to migrate and close the wound was monitored and imaged at different time points.
- The rate of wound closure was quantified to determine the effect of **AVJ16** on cell migration.

Cellular Thermal Shift Assay (CETSA)

This assay was used to confirm the direct binding of **AVJ16** to IGF2BP1 within cells.[9]

- H1299 cells, which have high endogenous IGF2BP1 levels, were treated with **AVJ16** or a vehicle control.
- The treated cells were heated to various temperatures to induce protein denaturation.
- Cells were then lysed, and the soluble protein fraction was separated from the aggregated, denatured proteins by centrifugation.

- The amount of soluble IGF2BP1 remaining at each temperature was quantified by Western blotting.
- An increase in the thermal stability (melting temperature) of IGF2BP1 in the presence of **AVJ16** indicates direct binding of the compound to the protein.

Conclusion

The available data strongly indicates that the expression of IGF2BP1 is a key determinant of sensitivity to the small molecule inhibitor **AVJ16**. The selective efficacy of **AVJ16** in IGF2BP1-expressing cancer cells, both in vitro and in vivo, positions IGF2BP1 as a critical biomarker for patient stratification in future clinical trials. The use of immunohistochemistry or RNA sequencing to assess IGF2BP1 levels in tumors could effectively identify patients who are most likely to benefit from this targeted therapy.

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